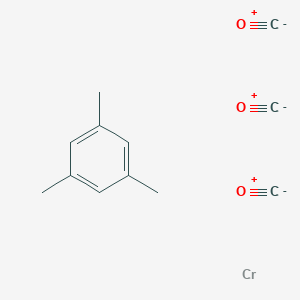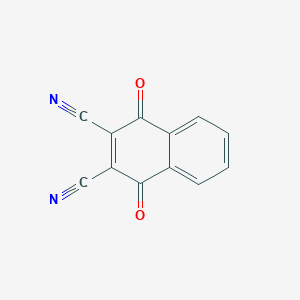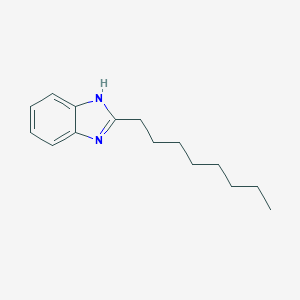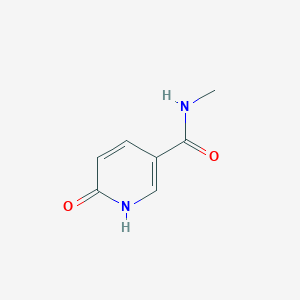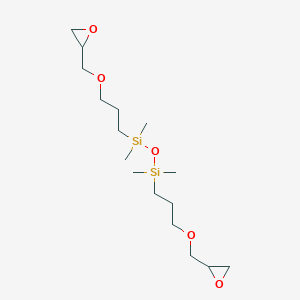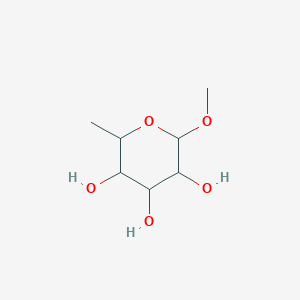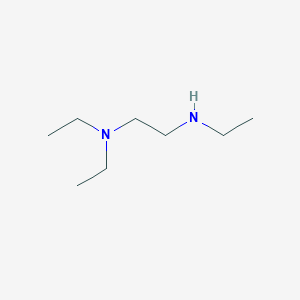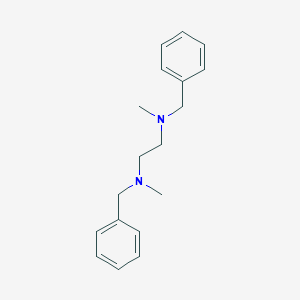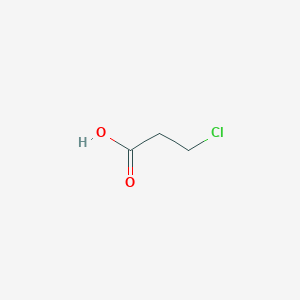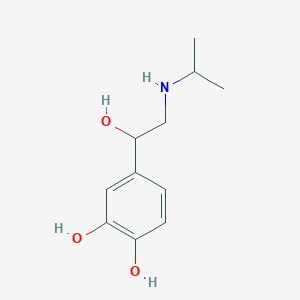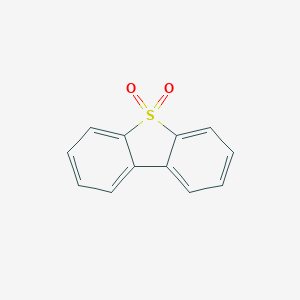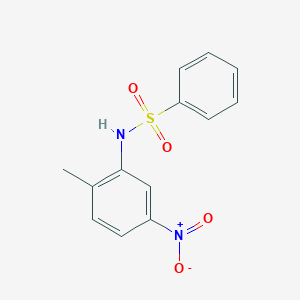
N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)benzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes, such as carbonic anhydrase and beta-lactamase. MNBS has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and beta-lactamase enzymes, the inhibition of bacterial and fungal growth, and the inhibition of cancer cell growth. MNBS has also been shown to have low toxicity and high stability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBS has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, MNBS also has some limitations, including its limited solubility in water and its potential to form insoluble aggregates.
Direcciones Futuras
There are several future directions for research on MNBS, including:
1. Further studies on the mechanism of action of MNBS, particularly its interactions with enzymes and cell membranes.
2. Studies on the potential applications of MNBS in other fields, such as materials science and environmental science.
3. Studies on the synthesis of MNBS derivatives with improved solubility and stability.
4. Studies on the potential use of MNBS as a diagnostic tool for bacterial and fungal infections.
5. Studies on the potential use of MNBS as a therapeutic agent for cancer and other diseases.
In conclusion, MNBS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. MNBS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on MNBS is needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
MNBS can be synthesized using various methods, including the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in a solvent, such as dichloromethane or chloroform, and the product is obtained by filtering and drying. Other methods of synthesis include the reaction of 2-methyl-5-nitroaniline with benzenesulfonamide in the presence of a catalyst, such as copper(II) acetate, or the reaction of 2-methyl-5-nitrophenyl isocyanate with benzenesulfonamide.
Aplicaciones Científicas De Investigación
MNBS has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MNBS has been studied for its potential as an antibacterial and antifungal agent. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MNBS has been studied for its potential as a dye for solar cells. In environmental science, MNBS has been studied for its potential as a pollutant indicator.
Propiedades
Número CAS |
121-77-7 |
|---|---|
Nombre del producto |
N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
Fórmula molecular |
C13H12N2O4S |
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c1-10-7-8-11(15(16)17)9-13(10)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3 |
Clave InChI |
WRWMJCVKQPQKNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
Otros números CAS |
121-77-7 |
Sinónimos |
N-(2-methyl-5-nitro-phenyl)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



